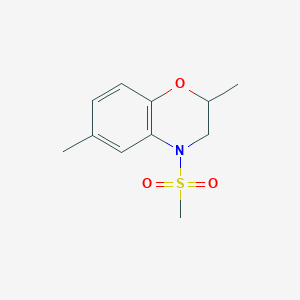
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research. FMISO is a radiopharmaceutical compound that can be used to detect hypoxia, a condition where there is a lack of oxygen in tissues.
Wirkmechanismus
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide works by binding to hypoxic cells in tissues. Hypoxic cells have low levels of oxygen, which causes them to switch to anaerobic metabolism. This metabolic process produces lactic acid, which lowers the pH of the cells. N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide binds to these hypoxic cells due to its lipophilic nature and the low pH of the cells. Once N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide binds to these cells, it is metabolized and emits positrons, which can be detected by a PET scanner.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have no significant biochemical or physiological effects on the body. It is a safe compound that is eliminated from the body through urine within a few hours after administration.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a safe and non-invasive compound that can be used to detect hypoxia in tissues. It is also a highly specific compound that binds only to hypoxic cells, which makes it an ideal tool for medical imaging. However, N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has some limitations. It has a short half-life, which limits its use in long-term experiments. It is also a costly compound that requires specialized equipment for PET imaging.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research. One direction is the development of new radiopharmaceutical compounds that can detect hypoxia in tissues more efficiently. Another direction is the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in combination with other imaging techniques, such as MRI (magnetic resonance imaging) and CT (computed tomography), to provide more accurate and comprehensive information about medical conditions. Additionally, N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be used to monitor the effectiveness of hypoxia-targeted therapies in cancer treatment. Overall, the future of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research is promising, and it has the potential to contribute significantly to the diagnosis and treatment of various medical conditions.
Synthesemethoden
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. The next step involves the reaction of 3-fluoro-N-ethoxycarbonylaniline with hydroxylamine hydrochloride and sodium acetate to form 3-fluoro-N-ethoxycarbonylhydroxylamine. The final step involves the reaction of 3-fluoro-N-ethoxycarbonylhydroxylamine with 5-methyl-3-isoxazolecarboxylic acid to form N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is primarily used in medical imaging to detect hypoxia in tissues. It is a radiopharmaceutical compound that emits positrons, which can be detected by a PET (positron emission tomography) scanner. N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is administered to the patient, and the PET scanner detects the emission of positrons, which indicates the presence of hypoxia in tissues. This information can be used to diagnose and monitor various medical conditions, such as cancer, stroke, and heart disease.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-8-13(18-21-10)14-6-3-7-19(14)15(20)17-12-5-2-4-11(16)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAFBPQVXYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
methanone](/img/structure/B7548929.png)





